

2-Amino-4-tert-butyl-3-furonitrile chemical structure and properties

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Compound of Interest

Compound Name: 2-Amino-4-tert-butyl-3-furonitrile

Cat. No.: B2403271

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An In-depth Technical Guide to 2-Amino-4-tert-butyl-3-furonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **2-Amino-4-tert-butyl-3-furonitrile**, a substituted furonitrile derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Chemical Identity and Properties

2-Amino-4-tert-butyl-3-furonitrile is a heterocyclic organic compound featuring a furan core. [1] Structurally, it is characterized by an amino group at the 2-position, a nitrile group at the 3-position, and a tert-butyl group at the 4-position.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

Table 1: Chemical Identity and Physicochemical Properties

Property	Value	Source
CAS Number	72965-46-9	[1][2]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1][2]
Molecular Weight	164.21 g/mol	[3]
InChI Key	VGSLQRRXQXCXMJ-UHFFFAOYSA-N	[1][2]
Purity	≥97% (typical)	[2]

| Storage | 2-8°C or under freezing conditions [[1][4] |

Chemical Structure

The chemical structure of **2-Amino-4-tert-butyl-3-furonitrile** is defined by its furan ring and the attached functional groups.

Caption: Chemical structure of **2-Amino-4-tert-butyl-3-furonitrile**.

Synthesis and Purification

The synthesis of **2-Amino-4-tert-butyl-3-furonitrile** generally involves multi-step organic reactions. While specific proprietary protocols may vary, a general approach involves the formation of the substituted furan ring through condensation or cyclization reactions.[1]

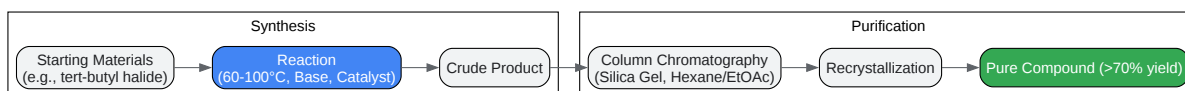
Experimental Protocol: General Synthesis

A common synthetic strategy involves the introduction of the tert-butyl group using tert-butyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).[1] The reaction temperature is typically maintained between 60–100°C.[1] Optimization of the yield, which can exceed 70%, is achieved by carefully controlling the stoichiometry of the reactants and selecting an appropriate catalyst, such as a phase-transfer catalyst, to facilitate the reaction while preventing hydrolysis of the nitrile group.[1]

Experimental Protocol: Purification

Post-synthesis, the crude product is typically purified using standard laboratory techniques.

- **Column Chromatography:** The crude mixture is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution is performed using a gradient of solvents, commonly a mixture of hexane and ethyl acetate, to separate the desired compound from impurities.^[1]
- **Recrystallization:** The fractions containing the purified product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from an appropriate solvent system to yield the final product.



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Caption: Generalized workflow for the synthesis and purification of **2-Amino-4-tert-butyl-3-furonitrile**.

Structural Characterization

The structural confirmation of **2-Amino-4-tert-butyl-3-furonitrile** relies on a combination of spectroscopic and analytical techniques.^[1]

Table 2: Spectroscopic Data for Structural Confirmation

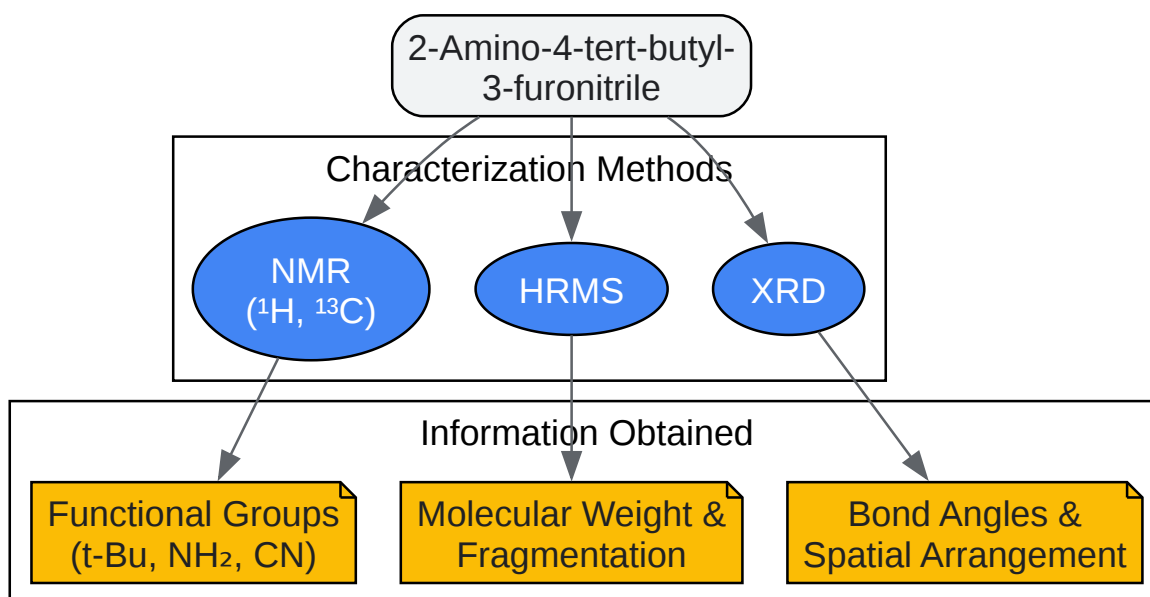
Technique	Group	Typical Chemical Shift (δ) / Observation	Source
^1H NMR	tert-butyl protons	1.2–1.4 ppm	[1]
	Amino protons	5.8–6.2 ppm	[1]
^{13}C NMR	Nitrile carbon	115–120 ppm	[1]
	Furan carbons	Varies	[1]

| Mass Spec. | Molecular Ion | Validates MW of 164.21 g/mol [\[1\]](#) |

Experimental Protocol: Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample of the purified compound is dissolved in a deuterated solvent, such as DMSO- d_6 .
 - ^1H and ^{13}C NMR spectra are acquired on a spectrometer.
 - The resulting spectra are analyzed to confirm the presence of the tert-butyl and amino protons, as well as the nitrile and furan carbons, by comparing the observed chemical shifts to expected values.[\[1\]](#)
- High-Resolution Mass Spectrometry (HRMS):
 - A dilute solution of the sample is prepared.
 - The solution is introduced into an ESI-MS (Electrospray Ionization Mass Spectrometer).
 - The high-resolution mass spectrum is recorded to obtain the exact molecular weight, which is then compared to the calculated mass of the molecular formula $\text{C}_9\text{H}_{12}\text{N}_2\text{O}$ to confirm its identity.[\[1\]](#)
- X-ray Diffraction (XRD):

- Single crystals of the compound are grown from a suitable solvent.
- The crystals are mounted on a diffractometer, and X-ray diffraction data is collected.
- The data is processed to resolve the three-dimensional structure of the molecule, providing precise information on bond angles and the planarity of the furan ring.[1]



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Caption: Logical diagram of structural characterization methods for the compound.

Chemical Reactivity

The functional groups present in **2-Amino-4-tert-butyl-3-furonitrile** allow for a variety of chemical transformations:

- Oxidation: The furan ring and amino group can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[1]
- Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).[1]

- Substitution: The amino group can act as a nucleophile and participate in substitution reactions.[1]

Applications in Research and Industry

2-Amino-4-tert-butyl-3-furonitrile serves as a key building block in several areas:

- Agrochemicals: It is a primary precursor in the synthesis of agricultural chemicals, including selective herbicides for broadleaf weeds and plant growth regulators.[4]
- Pharmaceutical Research: The compound is utilized in the preparation of novel heterocyclic compounds for pharmacological studies, where the amino and nitrile groups provide sites for further functionalization to create complex molecules based on the furan scaffold.[4]

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